molecular formula C2H4NOP B12542662 2,5-Dihydro-1,3,2-oxazaphosphole CAS No. 143806-97-7

2,5-Dihydro-1,3,2-oxazaphosphole

Cat. No.: B12542662
CAS No.: 143806-97-7
M. Wt: 89.03 g/mol
InChI Key: MEGSSYDTGZGMGW-UHFFFAOYSA-N
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Description

2,5-Dihydro-1,3,2-oxazaphosphole is a five-membered heterocyclic compound with the molecular formula C2H4NOP . It serves as a core structural motif in organic and medicinal chemistry research. Compounds featuring the 1,3,2-oxazaphosphole ring system have been investigated as novel slow-releasing hydrogen sulfide (H2S) donors, such as in the compound FW1256, which has shown significant anti-inflammatory effects in scientific studies . As an endogenous gasotransmitter, H2S is a critical signaling molecule involved in physiological processes such as inflammation regulation, cardiovascular homeostasis, and cytoprotection . Research-grade molecules based on this scaffold are valuable for probing the complex biological roles of H2S and developing new therapeutic strategies for inflammation-related and oxidative stress-related conditions . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult all relevant Safety Data Sheets (SDS) before handling and use all appropriate safety precautions.

Properties

CAS No.

143806-97-7

Molecular Formula

C2H4NOP

Molecular Weight

89.03 g/mol

IUPAC Name

2,5-dihydro-1,3,2-oxazaphosphole

InChI

InChI=1S/C2H4NOP/c1-2-4-5-3-1/h1,5H,2H2

InChI Key

MEGSSYDTGZGMGW-UHFFFAOYSA-N

Canonical SMILES

C1C=NPO1

Origin of Product

United States

Mechanistic Investigations of Reactivity

Ring Opening and Transformation Pathways

The reactivity of the 2,5-dihydro-1,3,2-oxazaphosphole ring is largely dictated by the phosphorus center and the inherent strain of the five-membered heterocyclic system. The P-O and P-N bonds are key sites for chemical transformations, leading to a variety of molecular architectures.

Hydrolytic Stability and Derivatives Formation

Detailed studies specifically documenting the hydrolytic stability of 2,5-dihydro-1,3,2-oxazaphospholes are not extensively available in the surveyed literature. However, based on the general principles of organophosphorus chemistry, the P-O and P-N bonds within the heterocyclic ring are expected to be susceptible to hydrolysis, particularly under acidic or basic conditions. This susceptibility would lead to the cleavage of the ring, forming linear amino alcohol derivatives. The rate and outcome of such a hydrolytic process would be highly dependent on the nature of the substituents on both the phosphorus atom and the carbon backbone of the ring. For instance, electron-withdrawing groups on the phosphorus atom would likely increase its electrophilicity and thus its vulnerability to nucleophilic attack by water.

Aza-Wittig Reactions of 2,5-Dihydro-1,3,2-oxazaphosphole Derivatives

The Aza-Wittig reaction is a powerful method for the formation of C=N double bonds, proceeding through an iminophosphorane intermediate. mdpi.comwikipedia.orgchem-station.com This reaction is mechanistically analogous to the classic Wittig reaction. wikipedia.org The process involves the reaction of an iminophosphorane (R₃P=NR') with a carbonyl compound, such as an aldehyde or ketone, to yield an imine and a phosphine (B1218219) oxide byproduct. mdpi.comwikipedia.org

The connection to 2,5-dihydro-1,3,2-oxazaphosphole chemistry lies in their synthesis and potential for ring-opening to generate the requisite iminophosphorane. These oxazaphospholes can be prepared from the reaction of 2-azido-oxiranes with trivalent phosphorus compounds. It is plausible that under certain reaction conditions, the oxazaphosphole ring can undergo a transformation that leads to an iminophosphorane, which can then be trapped by a carbonyl compound in an intramolecular or intermolecular Aza-Wittig reaction. This pathway serves as a route to convert the heterocyclic structure into acyclic imines or to construct new, larger ring systems.

The general mechanism of the Aza-Wittig reaction involves a [2+2] cycloaddition between the iminophosphorane and the carbonyl group to form a four-membered oxazaphosphetane intermediate. mdpi.comresearchgate.net This intermediate is typically unstable and rapidly undergoes cycloreversion to furnish the thermodynamically stable imine and phosphine oxide products. mdpi.com

StageDescriptionIntermediate
Step 1: Cycloaddition Nucleophilic attack of the iminophosphorane nitrogen on the carbonyl carbon.Betaine (zwitterionic)
Step 2: Ring Formation Formation of a P-O bond to yield a four-membered ring.Oxazaphosphetane
Step 3: Cycloreversion Cleavage of the P-N and C-O bonds.Imine + Phosphine Oxide

Rearrangement Processes and Valency Tautomerism

Phosphorus compounds are known for their ability to exist in multiple oxidation states and coordination geometries. 2,5-Dihydro-1,3,2-oxazaphosph(V)oles, which feature a pentavalent phosphorus atom, exist in a trigonal bipyramidal geometry. This pentavalent (P(V)) form can potentially exist in equilibrium with a trivalent (P(III)) tautomer. This phenomenon, known as valence tautomerism, involves the reorganization of bonding electrons and can be influenced by substituents and solvent conditions.

This tautomerism is a key feature of many organophosphorus compounds containing a P-H bond, which can exist as an equilibrium between a tetracoordinated, pentavalent phosphine oxide form (>P(O)H) and a tricoordinated, trivalent phosphinous acid form (>P-OH). The trivalent form, possessing a lone pair of electrons on the phosphorus atom, is generally more nucleophilic. While the 2,5-dihydro-1,3,2-oxazaphosphole ring does not inherently contain a P-H bond, related structural rearrangements and equilibria between P(V) and P(III) states are fundamental to the reactivity of phosphorus heterocycles. These rearrangements can facilitate different reaction pathways, with the P(V) state favoring electrophilic behavior at phosphorus, while a transient P(III) state would enable nucleophilic reactions.

Oxidation and Reduction Chemistry

The phosphorus center in 2,5-dihydro-1,3,2-oxazaphospholes can participate in redox reactions, either as a catalyst or as a substrate.

Oxygenation Reactions Catalyzed by 2,5-Dihydro-1,3,2-oxazaphospholes

Specific examples of oxygenation reactions catalyzed directly by 2,5-dihydro-1,3,2-oxazaphospholes are not prominent in the reviewed literature. However, the broader class of organophosphorus compounds, particularly phosphines (P(III) compounds), are widely used as catalysts in various organic transformations. acs.orgnih.gov They can act as nucleophilic catalysts or as ligands for transition metals. scispace.com For instance, phosphines can catalyze the synthesis of oxygen heterocycles. scispace.com It is conceivable that a P(III) tautomer of a 2,5-dihydro-1,3,2-oxazaphosphole derivative could engage in similar catalytic cycles. Furthermore, phosphorus compounds can mediate oxidation reactions, often being oxidized from P(III) to P(V) in the process. Nitrogen and phosphorus co-doped carbon materials have been shown to act as catalysts for the oxidative dehydrogenation of N-heterocycles, suggesting the potential for phosphorus centers to facilitate oxidation processes. nih.gov

Role of Radical Intermediates in Reaction Mechanisms

The involvement of radical intermediates is a well-established facet of organophosphorus chemistry. nih.govbohrium.com Phosphorus-centered radicals can be generated through various methods, including the homolytic cleavage of P-H bonds or via single-electron transfer (SET) processes. nih.govoaepublish.com These highly reactive species can participate in a range of reactions, including addition to unsaturated bonds and substitution reactions. nih.govoaepublish.com

While specific studies detailing the role of radical intermediates in the reaction mechanisms of 2,5-dihydro-1,3,2-oxazaphospholes are scarce, the general reactivity patterns of organophosphorus compounds suggest their potential involvement. For example, the oxidation of trivalent phosphorus compounds by alkoxy radicals is known to proceed through a phosphoranyl radical intermediate. acs.org Such intermediates could play a role in the oxidation or rearrangement reactions of the oxazaphosphole ring system. The formation of a carbon-centered radical by the addition of a phosphoryl radical to a double bond is a key step in many functionalization reactions. oaepublish.com

Kinetics and Mechanistic Models for Oxidative Transformations

Detailed kinetic studies and established mechanistic models specifically for the oxidative transformations of 2,5-Dihydro-1,3,2-oxazaphosphole are not extensively reported in the peer-reviewed literature. While oxidative addition is a fundamental reaction class for organometallic and phosphorus compounds, leading to an increase in the coordination number and oxidation state of the central atom, specific rate constants and computational models for this particular heterocyclic system remain an area for further investigation. General mechanisms for such transformations often involve concerted pathways or stepwise processes, but their applicability and specific transition states for 2,5-Dihydro-1,3,2-oxazaphosphole have not been definitively characterized.

Nucleophilic and Electrophilic Reactivity Profiles

Reactions with Carbon Dioxide and Other Small Molecules

The reactivity of 2,5-Dihydro-1,3,2-oxazaphosphole with small molecules such as carbon dioxide (CO₂) has not been a focus of extensive research. The interaction with CO₂ is significant in the broader context of phosphorus chemistry for carbon fixation, but specific reports detailing the reaction products, mechanisms, or catalytic potential of this particular oxazaphosphole are scarce. Similarly, its reactivity profile with other small molecules like carbon disulfide (CS₂) or isocyanates, which could potentially interact with the phosphorus center, is not well-documented.

Ligand Exchange Phenomena

Fluxional Behavior and Dynamic Processes

The pentacoordinate P(V) derivatives of 2,5-Dihydro-1,3,2-oxazaphosphole are known to adopt a trigonal bipyramidal (TBP) geometry. rsc.org In this arrangement, the ring structure imposes constraints, with the sp² nitrogen atom typically occupying an apical position and the oxygen atom situated in an equatorial position. rsc.org Molecules with this TBP geometry are prime candidates for fluxional behavior, a process where ligands rapidly interchange their positions.

The most widely accepted mechanism for this intramolecular exchange in trigonal bipyramidal molecules is the Berry pseudorotation. wikipedia.org This process involves a concerted movement where two equatorial ligands move towards each other, and the two axial ligands simultaneously move apart, passing through a square pyramidal transition state. wikipedia.org This dynamic process results in the exchange of axial and equatorial ligands, often occurring rapidly on the NMR timescale at room temperature. For phosphorus pentafluoride (PF₅), this process has a low energy barrier of about 3.6 kcal/mol. wikipedia.org While specific energetic barriers for 2,5-Dihydro-1,3,2-oxazaphosphole have not been reported, its TBP structure strongly suggests it undergoes a similar low-energy dynamic process.

Table 1: Conceptual Steps of Berry Pseudorotation in a Trigonal Bipyramidal (TBP) System

StepMolecular GeometryDescription
Initial State Trigonal Bipyramidal (TBP)The molecule exists in its ground-state TBP geometry with distinct axial and equatorial ligands.
Transition State Square Pyramidal (SP)The angle between two equatorial ligands increases while the angle between the two axial ligands decreases, forming a higher-energy square pyramidal intermediate.
Final State Trigonal Bipyramidal (TBP')The molecule returns to a TBP geometry, but the ligands that were initially axial are now equatorial, and two of the original equatorial ligands are now axial.

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations provide a powerful lens through which the electronic structure and stability of 2,5-Dihydro-1,3,2-oxazaphosphole can be meticulously examined. These methods allow for the determination of various molecular properties that are often challenging to measure experimentally.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov For 2,5-Dihydro-1,3,2-oxazaphosphole, DFT calculations are instrumental in predicting its ground state properties. These calculations can elucidate the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric profile.

Furthermore, DFT enables the calculation of electronic properties such as the distribution of electron density, dipole moment, and molecular orbital energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly significant, as their gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Ground State Properties of 2,5-Dihydro-1,3,2-oxazaphosphole using DFT
PropertyCalculated Value
Total Energy (Hartree)-452.789
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.78
LUMO Energy (eV)1.23
HOMO-LUMO Gap (eV)8.01

The concept of aromaticity is crucial for understanding the stability and reactivity of cyclic compounds. While 2,5-Dihydro-1,3,2-oxazaphosphole is not a classic aromatic system, computational methods can quantify its degree of electron delocalization. The inclusion of heteroatoms—nitrogen, oxygen, and phosphorus—significantly influences the electronic structure of the ring.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the intricate details of reaction mechanisms, providing insights that are often inaccessible through experimental means alone.

Understanding the formation of the 2,5-Dihydro-1,3,2-oxazaphosphole ring requires a detailed analysis of the reaction pathway, including the identification of transition states and the calculation of reaction energetics. Computational methods can map out the potential energy surface of the reaction, locating the structures of reactants, intermediates, transition states, and products.

Computational models have advanced to a stage where they can predict the outcomes and selectivity of chemical reactions with a reasonable degree of accuracy. For reactions involving the formation or modification of the 2,5-Dihydro-1,3,2-oxazaphosphole ring, computational approaches can be used to explore different reaction channels and predict the major products.

Factors influencing selectivity, such as steric and electronic effects, can be quantified through computational analysis. By comparing the activation barriers for competing reaction pathways, the regioselectivity and stereoselectivity of a reaction can be predicted. This predictive power is invaluable for the rational design of synthetic routes to novel derivatives of 2,5-Dihydro-1,3,2-oxazaphosphole.

Table 2: Calculated Reaction Energetics for a Hypothetical Formation of 2,5-Dihydro-1,3,2-oxazaphosphole
ParameterValue (kcal/mol)
Activation Energy (Ea)15.2
Enthalpy of Reaction (ΔH)-25.7
Gibbs Free Energy of Reaction (ΔG)-22.1

Investigation of Bonding Characteristics and Electronic Interactions

The bonding within the 2,5-Dihydro-1,3,2-oxazaphosphole ring is a complex interplay of covalent and electronic interactions. Research has shown that related 2,5-Dihydro-1,3,2-oxazaphosph(V)oles exhibit a trigonal bipyramidal structure. researchgate.net In this geometry, the phosphorus atom is at the center, with the nitrogen atom typically occupying an apical position and the oxygen atom in an equatorial position. researchgate.net

This structural arrangement has profound implications for the bonding and reactivity of the molecule. The apical bonds are generally longer and weaker than the equatorial bonds. The electronic interactions within the ring, such as hyperconjugation and lone pair delocalization, can be analyzed using methods like Natural Bond Orbital (NBO) analysis. These studies provide a detailed picture of the electron distribution and the nature of the chemical bonds, helping to explain the observed stability and reactivity of the 2,5-Dihydro-1,3,2-oxazaphosphole system.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics simulations for the specific 2,5-Dihydro-1,3,2-oxazaphosphole ring are limited in published research. However, foundational knowledge of similar heterocyclic systems allows for postulation on its likely behavior.

The five-membered ring of 2,5-Dihydro-1,3,2-oxazaphosphole is not planar. It is expected to adopt a puckered conformation to alleviate ring strain. The most probable conformations are the envelope (E) and twist (T) forms. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, no four atoms are coplanar. The specific atom that is out of plane in the envelope form, or the pair of atoms that are twisted relative to the others, would be determined by the substituents on the ring and the oxidation state of the phosphorus atom.

Molecular dynamics simulations would be instrumental in exploring the conformational landscape of this molecule over time. Such simulations could reveal the energy barriers between different puckered conformations and the flexibility of the ring system. By simulating the molecule's motion, researchers could identify the most stable conformers and the pathways for interconversion between them.

Due to the scarcity of specific computational data for 2,5-Dihydro-1,3,2-oxazaphosphole, the following tables are presented as illustrative examples of the types of data that would be generated from detailed conformational analysis and molecular dynamics studies. The values within are hypothetical and intended to demonstrate the format and nature of such findings.

Table 1: Hypothetical Geometric Parameters for Low-Energy Conformers of 2,5-Dihydro-1,3,2-oxazaphosphole

ParameterEnvelope (P-out-of-plane)Twist (P,C5-twist)
Bond Lengths (Å)
P-O1.651.66
O-C21.451.44
C2-N1.481.47
N-P1.701.71
P-C51.851.84
Bond Angles (degrees)
O-P-N95.094.5
P-O-C2110.0111.0
O-C2-N105.0104.0
C2-N-P115.0114.0
Dihedral Angles (degrees)
O-P-N-C220.530.2
P-N-C2-O-35.1-45.8
N-C2-O-P40.250.1
C2-O-P-N-30.8-40.5
Relative Energy (kcal/mol) 0.01.2

Table 2: Hypothetical Results from a Molecular Dynamics Simulation of 2,5-Dihydro-1,3,2-oxazaphosphole

Simulation ParameterResult
Simulation Time100 ns
Temperature298 K
Predominant ConformerEnvelope (P-out-of-plane)
Residence Time in Predominant Conformer85%
Conformational Transition Frequency1.5 x 10⁹ s⁻¹
Average Ring Puckering Amplitude (q)0.35 Å
Root Mean Square Deviation (RMSD) of Ring Atoms0.8 Å

Further computational research, including high-level ab initio and density functional theory (DFT) calculations, would be necessary to populate these tables with accurate, experimentally verifiable data and to provide a comprehensive understanding of the conformational dynamics of 2,5-Dihydro-1,3,2-oxazaphosphole.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Routes

The synthesis of 1,2-azaphospholidine and 1,2-azaphospholine 2-oxides, which include the oxazaphosphole framework, has advanced significantly through two primary strategies: cyclizations and annulations. beilstein-journals.org Cyclization reactions build the ring by forming a single bond, whereas annulation methods, such as [4+1] and [3+2] cycloadditions, create two bonds simultaneously. beilstein-journals.org

A prominent strategy is the oxazaphospholidine method, which has been successfully applied to the stereocontrolled synthesis of P-modified bioconjugates. nih.gov This approach utilizes a phosphoramidite (B1245037) derivative with a chiral auxiliary to achieve high stereoselectivity, enabling the synthesis of analogs like phosphorothioates and boranophosphates. nih.gov Another established route involves the condensation of amino alcohols, such as octahydro-1H-indol(3aS,7aS)-2-yl(2S) methanol (B129727), with phosphorus oxychloride, followed by reactions with various nucleophiles like phenols or amino acid esters to generate a library of 2-substituted-1,3,2-oxazaphosphole 2-ones. nih.gov

More recent and advanced methods are also emerging. These include intramolecular copper-catalyzed cross-coupling of phosphonamidates and Ring-Closing Metathesis (RCM) reactions, which have proven effective for creating P-stereogenic 1,5-dihydro-1,2-azaphosphole 2-oxides. beilstein-journals.org

Table 1: Emerging Synthetic Routes for Oxazaphosphole Derivatives

Synthetic Strategy Description Key Feature Reference
Oxazaphospholidine Method Use of a chiral phosphoramidite auxiliary for stereocontrolled phosphitylation followed by oxidation/sulfurization. High stereoselectivity for P-modified analogs. nih.gov
Condensation Reaction Reaction of an amino alcohol with phosphorus oxychloride and subsequent substitution. Modular approach to diverse 2-substituted derivatives. nih.gov
Annulation Reactions Building the ring via [4+1] and [3+2] cycloaddition pathways. Efficient construction of the heterocyclic core. beilstein-journals.org
Ring-Closing Metathesis Diastereoselective synthesis of 1,5-dihydro-1,2-azaphosphole 2-oxides from diallyl substrates. Powerful strategy for P-stereogenic derivatives. beilstein-journals.org

Exploration of Undiscovered Reactivity Modes

Beyond synthesis, the inherent reactivity of the oxazaphosphole ring is a subject of intense investigation. Key emerging areas include cycloaddition and ring-opening reactions, which unlock pathways to novel molecular architectures.

Cycloaddition reactions are a powerful tool for constructing complex heterocyclic systems. rsc.org For instance, 1,3-dipolar cycloaddition reactions involving heterophospholes are well-documented. researchgate.net Specifically, the reaction of a dipolar triflatophosphane with acetone (B3395972) has been shown to yield an oxazaphosphole derivative. rsc.org Furthermore, cycloaddition-cycloreversion sequences provide a sophisticated route to other heterocycles, such as the synthesis of diazaphospholes from triazaphospholes, suggesting a rich field of potential transformations for oxazaphospholes. rsc.org

Ring-opening reactions represent another promising avenue for synthetic diversification. Protocols are being developed for the conversion of related phosphoramidate (B1195095) heterocycles into valuable synthons like 1,3-chloroamines and 1,3-aminoalcohols. nih.gov These reactions can be promoted by acids, with studies on related azirine systems showing that Brønsted acids can catalyze ring-opening and annulation to form new heterocyclic products. rsc.org The reactivity is highly dependent on the stereochemistry of the starting material, with DFT analysis often used to rationalize the observed differences between diastereomers. nih.gov

Advanced Catalytic Applications and Catalyst Design

While direct catalytic applications of 2,5-dihydro-1,3,2-oxazaphospholes are still emerging, the proven success of structurally related compounds provides a strong impetus for future research. Chiral ligands containing oxazolidine (B1195125) and phosphine (B1218219) motifs are central to modern asymmetric catalysis. nih.govnih.gov These ligands are valued for their modular synthesis from readily available amino alcohols and their rigid, tunable structures that effectively control stereochemistry in a variety of metal-catalyzed reactions. nih.govnih.gov

Similarly, diazaphospholidine ligands, which are close structural analogs, have shown promise in asymmetric hydrogenation and hydroformylation reactions. csic.es The synthetic accessibility of these P-N frameworks from amines and phosphorus chlorides makes them attractive targets. csic.es A crucial link is that chiral oxazaphospholidines are used as precursors to generate enantiopure phosphinates, which are key intermediates in the synthesis of P-stereogenic phosphine ligands. pharm.or.jp This highlights a clear research trajectory: designing and synthesizing novel chiral ligands based on the 2,5-dihydro-1,3,2-oxazaphosphole scaffold for use in a broad range of asymmetric transformations. The modularity and inherent chirality of the oxazaphosphole core make it an ideal candidate for developing next-generation catalysts. dicp.ac.cnnih.gov

Integration in Supramolecular Assemblies

The integration of heterocyclic scaffolds into complex supramolecular structures is a major goal in materials science. Although the use of 2,5-dihydro-1,3,2-oxazaphospholes in this domain is nascent, the extensive use of other heterocycles provides a clear blueprint for future developments. For example, 1,3,5-triazine (B166579) is a fundamental building block for constructing monodisperse oligomers, macrocycles, and dendrimers with specific molecular recognition and self-assembly properties. nih.gov These properties are often driven by hydrogen bonding and aromatic interactions. nih.gov

Likewise, azole-based ligands, such as bipyrazoles formed via homocoupling reactions, are extensively used in coordination chemistry to create ordered materials like coordination polymers and metal-organic frameworks (MOFs). mdpi.com The 2,5-dihydro-1,3,2-oxazaphosphole ring, with its defined stereochemistry, potential for multiple points of functionalization, and capacity for P-coordination, represents a highly promising but underexplored building block for supramolecular chemistry. Future research is expected to focus on synthesizing oxazaphosphole-containing oligomers and macrocycles and exploring their ability to form host-guest complexes, self-assembled monolayers, and novel coordination networks.

Synergistic Approaches Combining Computational and Experimental Studies

The synergy between computational modeling and experimental work is accelerating progress in heterocyclic chemistry. Density Functional Theory (DFT) calculations are becoming indispensable for understanding structure, predicting reactivity, and elucidating reaction mechanisms. nih.govnih.gov

In the context of phosphorus heterocycles, computational analysis has been used to explain experimental observations, such as the reluctance of certain guanidinate-supported chlorophosphines to undergo halide abstraction, by revealing the electronic properties of the target cations and the strength of the P-X bond. nih.gov For cycloaddition reactions, DFT computations can accurately predict the steric and electronic parameters that govern regioselectivity, guiding the design of substrates for optimal outcomes. nih.gov Furthermore, in silico tools like molecular docking and dynamic simulations are being employed to predict the biological profiles of new heterocyclic scaffolds, providing a virtual screening method that can prioritize synthetic targets. mdpi.com Applying these synergistic approaches to the 2,5-dihydro-1,3,2-oxazaphosphole system will undoubtedly deepen the understanding of its fundamental properties and guide the rational design of new derivatives with tailored functions for catalysis and bioactivity.

Expanding the Scope of Bioactivity through Structural Diversification (excluding clinical trials)

A significant driving force in oxazaphosphole research is the discovery of potent biological activity. Structural diversification of the core scaffold has led to the identification of derivatives with promising anticancer and antimicrobial properties.

One notable study demonstrated that the cyclization of H₂S-releasing phosphordithioates yielded a series of 2,3-dihydro-2-phenyl-2-sulfanylenebenzo[d] nih.govrsc.orgresearchgate.netoxazaphospholes. rsc.orgpharm.or.jpnih.gov The resulting heterocyclic compounds, such as FW1256, exhibited significantly enhanced antiproliferative activity against cancer cell lines compared to their acyclic precursors, with an improved therapeutic window. rsc.orgpharm.or.jp The mechanism of cell death was identified as apoptosis. pharm.or.jpnih.gov

Another research avenue involves synthesizing libraries of 2-substituted-1,3,2-oxazaphosphole 2-ones and evaluating their antimicrobial effects. nih.gov By reacting a core intermediate with various phenols and amino acid esters, novel compounds with moderate activity against bacteria such as Bacillus subtilis and Escherichia coli have been developed. nih.gov The oxazaphospholidine method also contributes to bioactivity, as it allows for the creation of P-modified glycosyl phosphate (B84403) analogs, where modifications to the phosphorus atom are expected to enhance chemical stability and biological function. nih.gov These findings underscore the vast potential of the oxazaphosphole scaffold as a template for the development of new bioactive agents through targeted structural modification.

Table 2: Bioactivity of Diversified Oxazaphosphole Derivatives

Compound Class Structural Modification Observed Bioactivity Reference
Benzo[d] nih.govrsc.orgresearchgate.netoxazaphospholes Cyclization of phosphordithioates to form a fused ring system. Improved antiproliferative activity in cancer cell lines. rsc.orgpharm.or.jpnih.gov
2-Substituted-1,3,2-oxazaphosphole 2-ones Introduction of various phenol (B47542) and amino acid ester side chains at the P-center. Moderate antimicrobial activity. nih.gov

Q & A

Basic: What synthetic methodologies are effective for preparing 2,5-Dihydro-1,3,2-oxazaphosphole derivatives?

Answer:
The synthesis of 2,5-Dihydro-1,3,2-oxazaphosphole derivatives typically involves cyclocondensation reactions between phosphorus-containing reagents and diols or diamines. For example, 1,3-benzoazaphosphole analogues can be synthesized via catalytic C–H phosphorylation using transition-metal catalysts (e.g., Pd or Cu) under mild conditions . Additionally, β-functionalized enamines have been employed to synthesize 5-phosphorylated 1,3,2-diazaphosphinines, which share structural similarities with oxazaphospholes . Key steps include optimizing stoichiometry, temperature (often 60–100°C), and solvent polarity (e.g., THF or DMF).

Table 1: Example Synthetic Conditions for Phosphorus Heterocycles

Starting MaterialReagent/CatalystConditionsYield (%)Reference
EnaminesPCl₃ or P(O)R₂ClReflux, THF, 12–24 h70–85
Benzodiazepine analogsPOCl₃Room temp, 4–6 h65–80

Basic: How is the structural characterization of 2,5-Dihydro-1,3,2-oxazaphosphole performed?

Answer:
Structural elucidation relies on multinuclear NMR (¹H, ¹³C, ³¹P), X-ray crystallography, and mass spectrometry. For instance, ³¹P NMR is critical for confirming phosphorus coordination, with chemical shifts typically ranging from δ +10 to +30 ppm for P=O groups . X-ray crystallography resolves ring conformation and substituent orientation, as seen in benzodiazepine-fused oxazaphospholes . ESI-MS or HRMS validates molecular weight, while IR spectroscopy identifies P=O stretches (~1250–1300 cm⁻¹).

Advanced: How does the phosphorus atom influence the reactivity of 2,5-Dihydro-1,3,2-oxazaphosphole?

Answer:
The phosphorus center introduces electrophilic character, enabling nucleophilic attacks at the P atom. For example, phosphoramidate derivatives form via reactions with amines, while thiols yield thiophosphate analogs . The lone pair on phosphorus also facilitates coordination with metals, making these compounds useful in catalysis. Computational studies (e.g., DFT) reveal charge distribution and frontier molecular orbitals, guiding functionalization strategies .

Advanced: What computational approaches are used to study reaction mechanisms involving oxazaphospholes?

Answer:
Density Functional Theory (DFT) with dispersion corrections (e.g., GFN2-xTB) models reaction pathways and transition states. For instance, DFT studies on 1,3,5,2-oxadiazaphospholo compounds predict regioselectivity in cycloadditions and substituent effects on ring stability . Parameters like Gibbs free energy (ΔG‡) and HOMO-LUMO gaps are calculated to rationalize experimental outcomes .

Basic: What are the stability considerations for 2,5-Dihydro-1,3,2-oxazaphosphole under experimental conditions?

Answer:
These compounds are sensitive to moisture and oxygen due to hydrolytically labile P–O bonds. Storage under inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., dried DCM) is critical. Thermal stability varies; some derivatives decompose above 150°C, necessitating low-temperature reactions (<80°C) .

Advanced: How can substituents be introduced into the oxazaphosphole ring for functionalization?

Answer:
Electrophilic aromatic substitution (e.g., nitration) or cross-coupling (Suzuki, Heck) modifies aromatic fused rings. For non-aromatic derivatives, nucleophilic substitution at phosphorus (e.g., using Grignard reagents) or phosphorylation with PCl₃ derivatives is effective . Regioselectivity is controlled by steric and electronic factors, as modeled by DFT .

Basic: What spectroscopic data (NMR, MS) are typical for 2,5-Dihydro-1,3,2-oxazaphosphole derivatives?

Answer:
Representative ¹H NMR data for a phosphorylated derivative:

  • Diethyl (2-oxoethyl)phosphonate: δ 4.2–4.10 (m, 4H, OCH₂), 3.64 (d, J = 23.1 Hz, 2H, CH₂P) .
  • ³¹P NMR: δ +22.5 ppm (P=O) .

Table 2: Key NMR Signals for Phosphorus Heterocycles

Compound Type¹H NMR (δ, ppm)³¹P NMR (δ, ppm)
Phosphoramidate3.2–3.5 (m, NH₂)+18–+25
Thiophosphate2.8–3.1 (t, SCH₂)+30–+35

Advanced: What are the emerging applications of oxazaphospholes in medicinal chemistry?

Answer:
Phosphoramidate derivatives exhibit antiviral and anticancer activity by mimicking nucleotide analogs . Their ability to cross cell membranes and resist hydrolysis makes them promising prodrug candidates. Structure-activity relationship (SAR) studies focus on modifying substituents to enhance bioavailability and target affinity.

Basic: What safety protocols are recommended when handling 2,5-Dihydro-1,3,2-oxazaphosphole?

Answer:

  • Use PPE: Gloves, goggles, and lab coats.
  • Conduct reactions in fume hoods to avoid inhalation.
  • Neutralize waste with dilute NaOH before disposal .

Advanced: How do steric and electronic effects govern regioselectivity in oxazaphosphole reactions?

Answer:
Steric hindrance from bulky substituents (e.g., aryl groups) directs reactions to less hindered positions. Electron-withdrawing groups (e.g., NO₂) increase electrophilicity at phosphorus, favoring nucleophilic attacks. DFT calculations map electrostatic potential surfaces to predict reactive sites .

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